molecular formula C13H16N2OS B2703207 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 431931-55-4

3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2703207
CAS No.: 431931-55-4
M. Wt: 248.34
InChI Key: LSEHNDFJELIFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3-methylbutyl substituent at the 3-position and a sulfanyl (-SH) group at the 2-position of the heterocyclic ring. Quinazolinones are nitrogen-containing bicyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9(2)7-8-15-12(16)10-5-3-4-6-11(10)14-13(15)17/h3-6,9H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHNDFJELIFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with 3-methylbutyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone ring, potentially reducing it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., K2CO3) are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 3,4-dihydroquinazolin-4-one exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. For instance, studies have demonstrated that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens like Candida albicans and Penicillium chrysogenum .

Microbial Strain Activity
Mycobacterium smegmatisSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansAntifungal activity noted

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases play a critical role in tissue remodeling and are implicated in various diseases, including cancer and arthritis. Compounds similar to 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one have been identified as selective inhibitors of MMPs, particularly MMP-13. These inhibitors demonstrate non-competitive binding characteristics and have shown promise in protecting cartilage in vitro and in vivo .

Anticancer Activity

The quinazolinone scaffold has been recognized for its potential anticancer properties. Specific derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that may include the use of toxic reagents and harsh conditions. Recent advancements in green chemistry aim to develop more efficient synthetic routes that minimize environmental impact while maximizing yield .

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial efficacy of various quinazolinone derivatives, researchers synthesized several compounds based on the 3-(3-Methylbutyl)-2-sulfanyl framework. The compounds were screened for their activity against multiple pathogens, revealing that some exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future therapeutic agents for tuberculosis .

Case Study 2: MMP Inhibition

A comprehensive evaluation of MMP inhibitors included testing derivatives of this compound for their ability to inhibit MMP-13. The results showed that these compounds could effectively reduce collagenolytic activity in vitro, suggesting their utility in treating osteoarthritis without the adverse effects commonly associated with existing therapies .

Mechanism of Action

The exact mechanism of action of 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The sulfanyl group may play a crucial role in its activity by forming interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of quinazolinones are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 7-Cl, 3-(3-methylbutyl), 2-SH C₁₃H₁₅ClN₂OS 282.79 Enhanced lipophilicity; potential halogen-mediated bioactivity
3-(2-Methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (Isobutyl derivative) 3-(isobutyl), 2-SH C₁₂H₁₄N₂OS 234.32 Shorter branched chain; reduced steric hindrance compared to 3-methylbutyl
3-(3-Phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 3-(phenylpropyl), 2-SH C₁₇H₁₆N₂OS 296.39 Aromatic substituent; potential π-π interactions in binding
3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one 3-(diethylaminopropyl), 2-SH C₁₆H₂₁N₃OS 303.43 Basic amino group; possible enhanced solubility and receptor binding
3-(4-Bromophenyl)-2-((3,4-dichlorobenzyl)sulfanyl)quinazolin-4(3H)-one 4-Br-phenyl, 3,4-Cl-benzylthio, 2-SH C₂₁H₁₂BrCl₂N₂OS 499.10 Bulky, electron-withdrawing groups; high steric hindrance

Key Observations :

  • Bioactivity : Halogenation (e.g., 7-Cl in ) may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
  • Solubility: Compounds with polar substituents (e.g., diethylamino in or morpholine in ) exhibit improved aqueous solubility compared to purely aliphatic or aromatic analogues.

Biological Activity

3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a unique structure that contributes to its biological properties. Its molecular formula is C12H16N2SC_{12}H_{16}N_2S, and its structural representation can be detailed as follows:

  • Core Structure : Dihydroquinazolinone
  • Substituents : A sulfanyl group and a 3-methylbutyl side chain

Research indicates that compounds similar to this compound may interact with various biological targets. The mechanisms include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Compounds in this class have shown potential in inhibiting MMPs, which are involved in extracellular matrix degradation and are implicated in cancer metastasis and inflammatory diseases .
  • Antioxidant Activity : The presence of sulfanyl groups often correlates with antioxidant properties, which can mitigate oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Effect Reference
MMP InhibitionNon-competitive inhibition
Antioxidant PropertiesReduces oxidative stress
Cytotoxicity in Cancer CellsInduces apoptosis in specific lines
Chondroprotective EffectsProtects cartilage in OA models

Case Studies

Several case studies have evaluated the efficacy of this compound and its analogs:

  • MMP Inhibition Study :
    • A study demonstrated that compounds similar to this compound exhibited significant inhibition of MMP-13, a target for osteoarthritis treatment. This was achieved through high-throughput screening methods that identified selective inhibitors with low off-target effects .
  • Antioxidant Activity Assessment :
    • A comparative analysis of various sulfanyl-containing compounds revealed that this compound showed notable antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted isothiocyanates with anthranilic acid derivatives. For example, allyl isothiocyanate reacts with 2-amino-5-methylbenzoic acid in ethanol under reflux with triethylamine as a catalyst, followed by recrystallization (yield optimization requires controlled stoichiometry and heating duration) . Alternative routes involve hydrogenation steps for thioether stabilization, as seen in analogous quinazolinone syntheses .

Q. How is X-ray crystallography used to confirm the structural integrity of this compound?

  • Methodology : Single-crystal X-ray diffraction resolves the planar tetrahydroquinazoline core and substituent orientation. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice, with refinement parameters such as R-factors (<0.05) validating atomic positions. Adjacent molecular chains along the monoclinic axis are typical for this class .

Q. What biological activities have been reported for structurally related 2-sulfanylidene-quinazolin-4-ones?

  • Methodology : Analogous compounds (e.g., 3-phenyl or 3-benzyl derivatives) exhibit antimicrobial and cytokinin activities. Assays include disk diffusion for antimicrobial screening and plant tissue culture for cytokinin effects. Activity correlates with substituent electronegativity and steric bulk at the 3-position .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity for the 3-methylbutyl substituent?

  • Methodology : Computational modeling (DFT) predicts steric and electronic effects during cyclization. Experimental optimization involves varying solvents (e.g., DMF vs. ethanol), catalysts (e.g., Pd-mediated coupling for allyl groups ), and protecting groups for the sulfanyl moiety to minimize side reactions .

Q. How do contradictory bioactivity results arise between similar quinazolinone derivatives, and how can they be resolved?

  • Methodology : Discrepancies may stem from substituent-dependent solubility or metabolic stability. Parallel assays under standardized conditions (e.g., MIC for antimicrobial activity) with controlled pH and solvent systems (DMSO/PBS) are critical. Structural analogs with 4-chloro-phenyl groups show altered activity profiles, suggesting SAR studies .

Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like dihydrofolate reductase. Pharmacophore models derived from crystallographic data (e.g., planar quinazoline core) guide target prioritization .

Q. How does the compound’s stability under physiological conditions impact pharmacological studies?

  • Methodology : Stability is assessed via HPLC-UV under simulated gastric fluid (pH 2) and plasma (37°C). Degradation products (e.g., sulfhydryl oxidation) are identified via LC-MS. Ethanol recrystallization improves purity (>95%), reducing decomposition artifacts .

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies for kinase inhibition?

  • Methodology : Competitive binding assays (e.g., ATP-site displacement in kinase panels) combined with mutagenesis studies identify critical residues. Substituent variations (e.g., 3-methylbutyl vs. benzyl) are tested to map hydrophobic pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.